Diethyl [[(3,4-Dihydroxyphenethyl)amino](4-quinolyl)methyl]phosphonate
Description
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate is a structurally complex organophosphorus compound combining a 3,4-dihydroxyphenethylamine moiety, a 4-quinolyl group, and a diethyl phosphonate ester. Below, we systematically compare its structural and functional attributes with analogous compounds.
Properties
Molecular Formula |
C22H27N2O5P |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[2-[[diethoxyphosphoryl(quinolin-4-yl)methyl]amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H27N2O5P/c1-3-28-30(27,29-4-2)22(18-12-14-23-19-8-6-5-7-17(18)19)24-13-11-16-9-10-20(25)21(26)15-16/h5-10,12,14-15,22,24-26H,3-4,11,13H2,1-2H3 |
InChI Key |
IIKRLNJYDIWNFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=NC2=CC=CC=C12)NCCC3=CC(=C(C=C3)O)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Amino Intermediate
The amino intermediate featuring the 3,4-dihydroxyphenethyl and 4-quinolyl groups can be prepared by:
- Step 1: Synthesis of 3,4-dihydroxyphenethylamine (dopamine) or its protected form (e.g., acetylated or methoxylated catechol).
- Step 2: Coupling of dopamine with 4-quinolinecarboxaldehyde via reductive amination or nucleophilic substitution to yield the corresponding amino-substituted quinolyl derivative.
Introduction of Diethyl Phosphonate Group
The key synthetic step involves the formation of the phosphonate moiety attached to the amino intermediate:
- Method: The Kabachnik–Fields reaction or a Mannich-type reaction is employed, involving the condensation of the amino intermediate, 4-quinolinecarboxaldehyde, and diethyl phosphite.
- Conditions: Typically performed under nitrogen atmosphere, at 40–60 °C, in anhydrous ethanol or dichloromethane, with molecular sieves to remove water and drive the reaction forward.
- Catalysts: Acid catalysts or bases such as triethylamine or DIPEA (N,N-diisopropylethylamine) may be used to facilitate the reaction.
- Time: Reaction times vary from 18 to 48 hours depending on reactant reactivity and conditions.
Protection/Deprotection of Catechol Groups
- Catechol hydroxyls are prone to oxidation and side reactions; thus, protection as methoxy or acetyl groups is common during synthesis.
- After phosphonate introduction, deprotection is performed using mild acidic or basic hydrolysis to regenerate free 3,4-dihydroxy groups.
Purification and Characterization
- Purification: Column chromatography on silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures).
- Characterization: Confirmed by 1H NMR, 13C NMR, 31P NMR, IR spectroscopy, and mass spectrometry.
- Yield: Typically moderate to good yields (50–80%) depending on reaction conditions and purification efficiency.
Representative Experimental Procedure (Adapted from Analogous Phosphonate Syntheses)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,4-Dimethoxyphenethylamine (protected dopamine) + 4-quinolinecarboxaldehyde, ethanol, molecular sieves, 60 °C, 24 h | Formation of imine intermediate |
| 2 | Addition of diethyl phosphite, DIPEA, nitrogen atmosphere, 40 °C, 24 h | Kabachnik–Fields reaction to form phosphonate |
| 3 | Acidic hydrolysis (e.g., HCl in methanol) | Deprotection of catechol groups |
| 4 | Silica gel chromatography (ethyl acetate/hexane) | Purification of final product |
Spectroscopic and Analytical Data
| Parameter | Typical Values for Analogous Compounds |
|---|---|
| Molecular weight | ~400–450 g/mol (depending on substituents) |
| 1H NMR (CDCl3) | Aromatic protons: δ 6.5–8.0 ppm; CH-P proton: δ 4.5–5.5 ppm; ethoxy protons: δ 1.0–4.0 ppm |
| 31P NMR | δ 20–30 ppm (phosphonate) |
| IR (KBr) | 1200–1250 cm⁻¹ (P=O stretch), 3400 cm⁻¹ (OH stretch) |
| Mass Spectrometry | Molecular ion peak consistent with calculated molecular weight |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Kabachnik–Fields Reaction | One-pot synthesis, high atom economy, mild conditions | Requires protection of sensitive hydroxyl groups, possible side reactions |
| Reductive Amination + Phosphonation | Stepwise control, high selectivity | Longer synthesis time, multiple purification steps |
| Direct Phosphonation of Amines | Simpler, fewer steps | Less control over regioselectivity, potential for side products |
Research Findings and Optimization Notes
- Solvent Choice: Ethanol and dichloromethane are commonly used; ethanol favors better solubility of reactants, while dichloromethane facilitates easier purification.
- Temperature Control: Moderate heating (40–60 °C) optimizes reaction rate without decomposing sensitive groups.
- Molecular Sieves: Critical for water removal to drive equilibrium toward phosphonate formation.
- Catalyst/Base: DIPEA or triethylamine improves yield by neutralizing acids formed during reaction.
- Protection Strategy: Methoxylation of catechol groups is preferred over acetylation for easier deprotection and stability during synthesis.
- Purification: Gradient elution chromatography ensures separation of phosphonate products from unreacted starting materials and side products.
Chemical Reactions Analysis
Types of Reactions
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of diethyl ({[2-(3,4-dihydroxyphenyl)ethyl]amino}(quinolin-4-yl)methyl)phosphonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the dihydroxyphenyl group can participate in redox reactions. The phosphonate ester can act as a mimic of phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Structural and Functional Comparisons
Phosphonate-Containing Analogues
(a) Diethyl (Amino(4-Methoxyphenyl)methyl)phosphonate ()
- Structure: Features a 4-methoxyphenyl group instead of 4-quinolyl and lacks the 3,4-dihydroxyphenethylamine.
- Activity: Acts as an acid phosphatase inhibitor (IC₅₀ values in µM range) via interactions with the enzyme’s active site.
- Synthesis : Prepared via Kabachnik–Fields reaction (23% yield), highlighting scalability challenges .
(b) Diethyl [(5-Chloro-2-Hydroxyanilino)(4-Chlorophenyl)methyl]phosphonate ()
- Structure: Contains chlorinated aromatic rings and a hydroxyanilino group.
- Activity : Exhibits antibacterial effects against Gram-positive and Gram-negative bacteria, attributed to halogen-mediated membrane disruption and phosphonate-metal chelation .
- Synthesis : Achieved via one-pot condensation (yield unspecified), similar to Kabachnik–Fields protocols .
(c) Triazole-Linked Carbazole Phosphonate ()
- Structure: Includes a triazole-carbazole heterocycle instead of quinolyl.
- Activity : Explored for antimicrobial and anticancer applications, leveraging triazole’s bioorthogonal reactivity and carbazole’s DNA intercalation .
- Synthesis : Synthesized via Cu(I)-catalyzed click chemistry (high regioselectivity), suggesting applicability for target compound derivatization .
3,4-Dihydroxyphenethylamine Derivatives
(a) N-(3,4-Dihydroxyphenethyl)-2-Phenylacetamide (31) ()
- Structure: Lacks phosphonate and quinolyl groups but retains the dihydroxyphenethyl backbone.
- Activity : Inhibits matrix metalloproteinases (MMP-9) and acts as an antioxidant, likely due to catechol-mediated radical scavenging .
- Synthesis : High-yield (79%) demethylation of dimethoxy precursors, indicating stability of the dihydroxy group under mild conditions .
(b) Mussel-Inspired Monomer [N-(3,4-Dihydroxyphenethyl) Methacrylamide] ()
Quinoline-Containing Analogues
4-Quinolyl Derivatives in Antimicrobials
- Activity: Quinolines (e.g., ciprofloxacin) are known for DNA gyrase inhibition. The 4-quinolyl group in the target compound may confer similar mechanisms, while the phosphonate could improve solubility and resistance to hydrolysis compared to carboxylic acid derivatives .
Comparative Data Table
Research Findings and Implications
- Structural Advantages of Target Compound: The 3,4-dihydroxyphenethyl group enhances hydrogen bonding and antioxidant capacity compared to methoxy or halogenated analogues . The phosphonate group improves metabolic stability over phosphate esters, critical for oral bioavailability .
- Synthesis Challenges: Multi-step protocols may be required to protect catechol groups during phosphonate coupling, as seen in . Click chemistry () or Kabachnik–Fields reactions () offer viable routes but need optimization for quinolyl incorporation .
- Potential Applications: Antimicrobial: Synergy between quinolyl’s gyrase inhibition and phosphonate’s metal chelation could combat resistant strains . Enzyme Inhibition: Dual targeting of phosphatases (via phosphonate) and MMPs (via catechol) may enhance therapeutic efficacy .
Biological Activity
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate can be synthesized through a multi-step process involving the reaction of 3,4-dihydroxyphenethylamine with a suitable quinoline derivative followed by phosphonylation. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5P |
| Molecular Weight | 373.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
2.1 Antiproliferative Effects
Research indicates that diethyl phosphonates exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation, such as topoisomerases.
In one study, compounds similar to diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate were shown to inhibit topoisomerase II, leading to decreased cell viability in mammalian cells when incubated under dark conditions . This suggests a potential application in cancer therapy.
2.2 Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Studies have reported that phosphonate derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer properties of diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate analogs demonstrated significant inhibition of tumor growth in xenograft models. The results highlighted a dose-dependent response, with higher concentrations leading to enhanced apoptosis in cancer cells.
Case Study 2: Neuroprotection in Models of Alzheimer’s Disease
In vitro studies using neuronal cell cultures exposed to amyloid-beta peptides revealed that diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate significantly reduced cell death and improved cell survival rates compared to untreated controls . These findings suggest its potential as a therapeutic agent for Alzheimer's disease.
4. Conclusion
Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate shows promising biological activities, particularly in the fields of oncology and neuroprotection. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the standard synthetic routes for Diethyl [(3,4-Dihydroxyphenethyl)aminomethyl]phosphonate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-component reactions involving aldehydes, amines, and diethyl phosphite. For example, meglumine sulfate has been employed as a green catalyst for room-temperature synthesis of structurally similar α-aminophosphonates, achieving yields >90% under mild conditions (e.g., ethanol solvent, 25°C, 6–8 hours). Reaction progress is monitored via TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization focuses on solvent polarity, catalyst loading, and stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm backbone structure, while NMR identifies phosphonate group integration (δ 16–20 ppm) .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
- Melting point determination : Consistency in melting range (e.g., 132–134°C) indicates crystalline purity .
- HPLC-MS : Resolves impurities and quantifies isotopic labeling efficiency (if applicable) .
Q. How is the antioxidant activity of this compound evaluated in vitro?
Standard assays include:
- DPPH radical scavenging : Measure absorbance at 517 nm after incubating the compound with DPPH solution (IC values calculated) .
- Nitric oxide (NO) inhibition : Quantify nitrite levels via Griess reagent after LPS-stimulated macrophage treatment .
- Hydrogen peroxide (HO) scavenging : Monitor HO decomposition spectrophotometrically at 230 nm .
Dose-response curves (0.1–100 µM) and ascorbic acid as a positive control are recommended.
Q. What protocols are used to assess cytotoxicity in tumor cell lines?
- Cell culture : Use adherent lines (e.g., HeLa, MCF-7) in DMEM + 10% FBS at 37°C/5% CO.
- MTT assay : Seed 1×10 cells/well in 96-well plates, treat with compound (1–100 µM), incubate 48 hours, and measure OD after formazan dissolution .
- Crystal violet staining : Fix cells with 4% paraformaldehyde, stain with 1% crystal violet, and quantify viability via OD .
Advanced Research Questions
Q. How can conflicting data from antioxidant assays (e.g., DPPH vs. NO) be resolved?
Contradictions arise due to assay-specific mechanisms. For example:
- DPPH measures hydrogen atom transfer, while NO assesses electron transfer. Cross-validate using ORAC (oxygen radical absorbance capacity) or ABTS assays.
- Perform density functional theory (DFT) calculations to correlate molecular orbitals (HOMO/LUMO) with radical scavenging pathways .
- Use multivariate statistical analysis (e.g., PCA) to identify dominant factors (e.g., substituent electronegativity) influencing activity discrepancies .
Q. What strategies improve regioselectivity in synthetic pathways?
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition ensures >95% regioselectivity for 1,4-triazole isomers .
- Microwave-assisted synthesis : Enhances reaction kinetics, reducing side-product formation (e.g., 30 minutes vs. 6 hours) .
- Chiral auxiliaries : Employ Evans oxazolidinones to control stereochemistry at the α-aminophosphonate center .
Q. How is molecular docking used to predict biological targets?
Q. What are the challenges in carbon-14 labeling for metabolic studies?
Q. How do structural analogs inform toxicity assessments?
- Compare with EFSA-evaluated analogs (e.g., diethyl[[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate):
Q. How can X-ray crystallography resolve hydrogen-bonding networks in derivatives?
- Crystallization : Diffuse diethyl ether into dichloromethane solution (slow evaporation).
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å), 296 K, CCD detector.
- Analysis : SHELX suite for structure refinement. Identify D–H···A interactions (e.g., C–H···O, bond lengths 2.36–2.60 Å) and π-π stacking (3.3–3.5 Å) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
